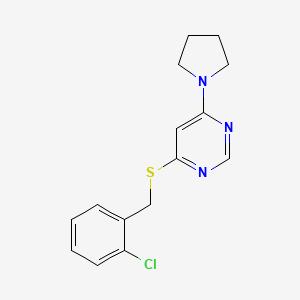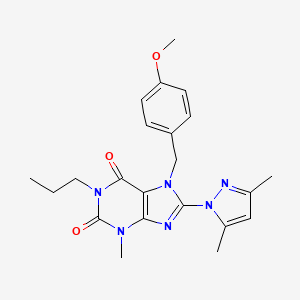
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized, showing potent cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).
Toxicological Evaluation for Flavor Compounds : Novel compounds including variants of the compound have been evaluated for safety in food and beverage applications, demonstrating their potential as flavor modifiers without significant toxicity (Karanewsky et al., 2016).
Anticancer Agents Development : Pyrano[2,3-f]chromene-4,8-dione derivatives, related structurally to the query compound, have been synthesized and shown promising anticancer activities, suggesting the potential of related compounds in cancer treatment (Hongshuang et al., 2017).
Spectroscopic Characterization and Biological Evaluation : Schiff bases containing 1,2,4-triazole and pyrazole rings, related to the query compound, have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, indicating potential therapeutic applications (Pillai et al., 2019).
Specialized Applications
Metal Complexes in Nucleobase Recognition : Metal complexes of alkylated model nucleobases, including 6-(3,5-dimethylpyrazol-1-yl)purine, have been synthesized and structurally characterized, showcasing applications in metal-mediated base pair formation and potential relevance in biochemistry and molecular biology (Sinha et al., 2015).
Synthesis Under Aqueous Micellar Conditions : A protocol for the synthesis of complex organic compounds, like 7-arylbenzopyrano[4,3-b]benzopyran-6,8-diones, under environmentally friendly conditions, demonstrates the importance of such methods in the sustainable synthesis of complex molecules (Ganguly et al., 2014).
Analgesic Activity Study : Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, structurally similar to the query compound, has revealed significant analgesic and anti-inflammatory properties, indicating potential applications in pain management and inflammation treatment (Zygmunt et al., 2015).
Antioxidant and Anti-Inflammatory Properties : The study of theophylline derivatives containing pyrazole rings, related to the query compound, has shown promising antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (Кorobko et al., 2018).
Structure-Activity Relationship in Antitubercular Agents : Investigation of compounds structurally similar to the query compound has been conducted to understand their mechanism of action against tuberculosis, highlighting the importance of structure-activity relationships in drug development (Samala et al., 2014).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methyl-1-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-6-11-26-20(29)18-19(25(4)22(26)30)23-21(28-15(3)12-14(2)24-28)27(18)13-16-7-9-17(31-5)10-8-16/h7-10,12H,6,11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIWIMEGDMVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)OC)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)
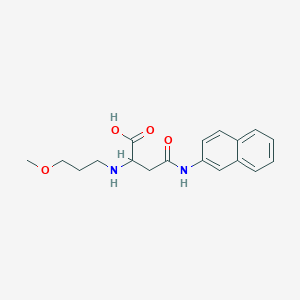
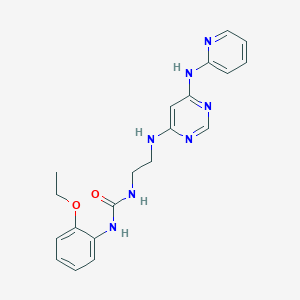
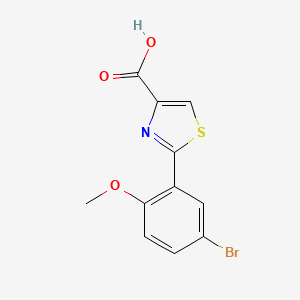
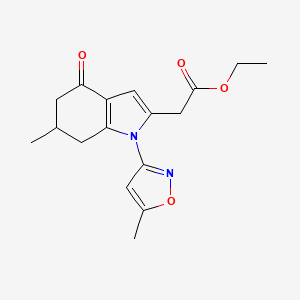
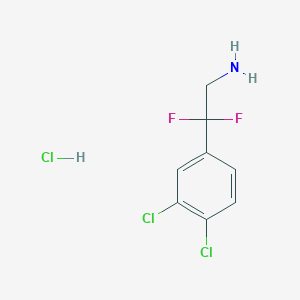
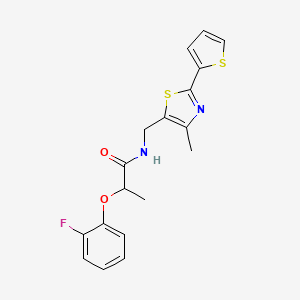
![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)

![[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2825278.png)

